molecular formula C14H18O4 B7989305 Ethyl 5-(4-formylphenoxy)pentanoate

Ethyl 5-(4-formylphenoxy)pentanoate

Cat. No. B7989305
M. Wt: 250.29 g/mol
InChI Key: HBVYFIUTCQGGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-formylphenoxy)pentanoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-formylphenoxy)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-formylphenoxy)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • HIV-Protease Assay Development : Ethyl 5-(4-formylphenoxy)pentanoate has been used in the synthesis of chromogenic amino acids for HIV-protease assays. This application enables the spectrophotometric detection of HIV-protease activity, contributing to HIV research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).

  • Synthesis of Bioactive Molecules : The compound has been utilized in the synthesis of molecules like (R)-ethyl-5-benzoyloxy-5-formyl pentanoate, which is a useful synthon for preparing metabolites of arachidonic acid and pheromones of Trogoderma species (Rao, Reddy, Joshi, & Yadav, 1987).

  • X-Ray Diffraction Studies : In crystallography, Ethyl 5-(4-formylphenoxy)pentanoate has been studied using X-ray diffraction to understand its molecular structure and crystal properties (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).

  • Cancer Research : It's used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have shown cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

  • Organic Synthesis and Drug Development : The compound is involved in reactions like Wessely oxidation and intramolecular Diels–Alder reactions, which are critical in organic synthesis and the development of various drugs (Yates, Bhamare, Granger, & Macas, 1993).

  • Study of Estrogenic Activity : It has been used in studies to understand the molecular structure and estrogenic activity of certain compounds (Jacques, Weidmann, & Binh, 1960).

  • Antioxidant and Antibacterial Studies : Ethyl 5-(4-formylphenoxy)pentanoate has been used in the synthesis of metal(II) complexes that exhibit significant antioxidant and antibacterial properties (Ejidike & Ajibade, 2015).

  • Synthesis of Atorvastatin Intermediate : It's involved in the asymmetric synthesis of intermediates for atorvastatin, a drug used to lower cholesterol levels (Zhou, Ren, Zhang, Sun, & Wei, 2011).

  • Plant Protection Research : Novel amides of adipic acid derived from Ethyl 5-(4-formylphenoxy)pentanoate have been synthesized and studied for their potential in protecting plants against pathogens (Flors, Miralles, González‐Bosch, Carda, & García-Agustín, 2003).

  • Synthesis of α,α′‐Heterobifunctionalized Polymers : This compound has been used in the synthesis of polymers with aldehyde and allyloxy functional groups, demonstrating applications in materials science (Sane, Tawade, Parmar, Kumari, Nagane, & Wadgaonkar, 2013).

properties

IUPAC Name

ethyl 5-(4-formylphenoxy)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-17-14(16)5-3-4-10-18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVYFIUTCQGGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-formylphenoxy)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.